molecular formula C9H15NO4 B14742015 8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane CAS No. 6282-90-2

8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane

Cat. No.: B14742015
CAS No.: 6282-90-2
M. Wt: 201.22 g/mol
InChI Key: IUTLIUPPLQVAMX-UHFFFAOYSA-N
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Description

8-Methyl-8-nitro-6,10-dioxaspiro[45]decane is a chemical compound with the molecular formula C9H15NO4 It is characterized by a spirocyclic structure, which includes a nitro group and two oxygen atoms forming a dioxaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of a suitable spirocyclic precursor, followed by purification steps to isolate the desired product. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amine derivatives, while oxidation can produce nitroso compounds .

Scientific Research Applications

8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes and pathways. The spirocyclic structure may also interact with biological macromolecules, affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

8-methyl-8-nitro-6,10-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-8(10(11)12)6-13-9(14-7-8)4-2-3-5-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTLIUPPLQVAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCCC2)OC1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278383
Record name 8-methyl-8-nitro-6,10-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6282-90-2
Record name 8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6282-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 7108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC7108
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-methyl-8-nitro-6,10-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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